![molecular formula C20H22N2O5 B2401064 (1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate CAS No. 1206994-80-0](/img/structure/B2401064.png)
(1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate
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Description
(1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound related to (1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate has been studied for its antimicrobial properties. Adamantane derivatives, such as those synthesized in the reaction of adamantane-1-carbohydrazide with heterocyclic aldehydes, demonstrated notable in vitro activities against various Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans (El-Emam et al., 2012).
Synthesis of Benzimidazole Derivatives
In another study, benzimidazole derivatives bearing an adamantane moiety were synthesized, showcasing the compound's versatility in creating novel molecular structures. This process involved condensation and cyclization reactions, leading to the formation of various benzimidazole heterocycles (Soselia et al., 2020).
Inhibitory Activity in Soluble Epoxide Hydrolase
Research on 1,3-disubstituted ureas containing adamantane fragments revealed their inhibitory activity with respect to human soluble epoxide hydrolase. These compounds, synthesized from 1-(isocyanatomethyl)adamantane, showed potential in medical research due to their solubility and effectiveness in specific enzymatic inhibition (D’yachenko et al., 2019).
Electrochemical Synthesis
Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate in the synthesis of similar compounds, was produced electrochemically. This method demonstrated an efficient way to synthesize intermediates for complex molecules like (1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate (Monoi & Hara, 2012).
Coordination Polymers
Orthogonally substituted azole-carboxylate adamantane ligands, related to the compound of interest, were synthesized and used in the preparation of coordination polymers. This application demonstrated the compound's potential in creating new materials with specific structural and chemical properties (Pavlov et al., 2019).
properties
IUPAC Name |
methyl 3-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-18(24)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(23)14-6-16(27-22-14)15-3-2-4-26-15/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQPJSYAMMXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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